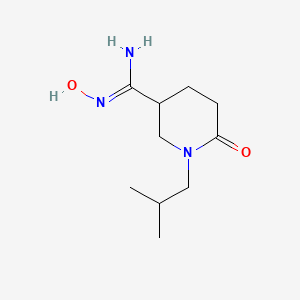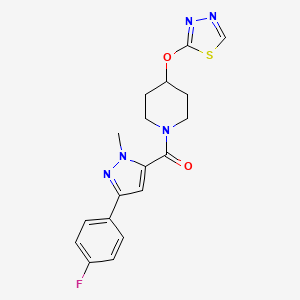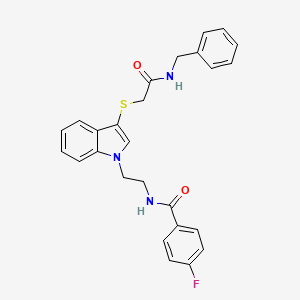
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide, also known as SAHA (suberoylanilide hydroxamic acid), is a histone deacetylase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SAHA has shown promising results in preclinical and clinical studies for the treatment of cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide works by inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histones and transcription factors, resulting in the repression of gene expression. By inhibiting histone deacetylases, this compound leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of gene expression and cell cycle arrest. This compound also modulates the expression of various genes involved in cell survival, apoptosis, and differentiation, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type. In cancer, this compound induces cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of tumor growth and metastasis. This compound also modulates the expression of various genes involved in angiogenesis, immune response, and DNA repair, leading to its therapeutic effects in cancer. In neurodegenerative disorders, this compound improves cognitive function, reduces neuroinflammation, and promotes neuronal survival by modulating the expression of various genes involved in synaptic plasticity, neuroprotection, and neuroinflammation. In infectious diseases, this compound inhibits the replication of HIV and tuberculosis bacteria by modulating the host immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has several advantages and limitations for lab experiments. One advantage is its well-established mechanism of action and therapeutic potential in various diseases. This compound is also relatively easy to synthesize and has a high purity and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. This compound also requires careful handling and storage, as it is sensitive to light and air.
Zukünftige Richtungen
There are several future directions for N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide research. One direction is to develop more potent and selective histone deacetylase inhibitors that can overcome the limitations of this compound. Another direction is to explore the therapeutic potential of this compound in other diseases, such as autoimmune disorders and metabolic disorders. This compound can also be combined with other drugs or therapies to enhance its therapeutic effects and reduce its toxicity. Finally, more studies are needed to understand the long-term effects of this compound on human health and to optimize its dosing and administration for clinical use.
Synthesemethoden
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with suberoyl chloride to form suberoyl chloride benzoyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form this compound. The overall yield of the synthesis process is around 15-20%.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma, leukemia, lymphoma, and solid tumors. This compound works by inhibiting histone deacetylases, which leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of gene expression and cell cycle arrest. This compound has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. This compound has been shown to improve cognitive function, reduce neuroinflammation, and promote neuronal survival in animal models of these diseases. This compound has also been studied for its potential therapeutic applications in infectious diseases, such as HIV/AIDS and tuberculosis. This compound has been shown to inhibit the replication of HIV and tuberculosis bacteria by modulating the host immune response.
Eigenschaften
IUPAC Name |
N'-hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(2)5-13-6-8(10(11)12-15)3-4-9(13)14/h7-8,15H,3-6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKQJOYBZXOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CCC1=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC(CCC1=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2954929.png)
![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)
![1-[(4-Chlorophenyl)methoxy]-4-iodobenzene](/img/structure/B2954931.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2954934.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)
